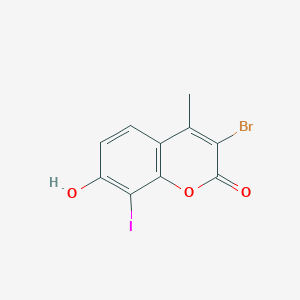
3-Bromo-7-hydroxy-8-iodo-4-methyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-7-hydroxy-8-iodo-4-methyl-2H-1-benzopyran-2-one is a complex organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its unique substitution pattern, which includes bromine, iodine, and hydroxyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-hydroxy-8-iodo-4-methyl-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 7-hydroxy-4-methylcoumarin, followed by iodination. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the selective substitution of bromine and iodine at the desired positions on the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-Bromo-7-hydroxy-8-iodo-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms. Oxidation reactions can produce ketones, while reduction reactions can yield alkyl derivatives .
科学的研究の応用
3-Bromo-7-hydroxy-8-iodo-4-methyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-7-hydroxy-8-iodo-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one: Similar structure but with two bromine atoms instead of bromine and iodine.
3-Methyl-2H-1-benzopyran-2-one: Lacks the halogen and hydroxyl substitutions, making it less reactive.
3,4-Dihydro-2H-1-benzopyran: A simpler structure with no halogen or hydroxyl groups.
Uniqueness
The presence of both bromine and iodine atoms, along with the hydroxyl group, makes 3-Bromo-7-hydroxy-8-iodo-4-methyl-2H-1-benzopyran-2-one unique.
特性
CAS番号 |
137809-72-4 |
|---|---|
分子式 |
C10H6BrIO3 |
分子量 |
380.96 g/mol |
IUPAC名 |
3-bromo-7-hydroxy-8-iodo-4-methylchromen-2-one |
InChI |
InChI=1S/C10H6BrIO3/c1-4-5-2-3-6(13)8(12)9(5)15-10(14)7(4)11/h2-3,13H,1H3 |
InChIキー |
MCBAQIXQBQAGFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2I)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


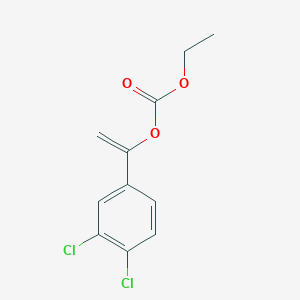



![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


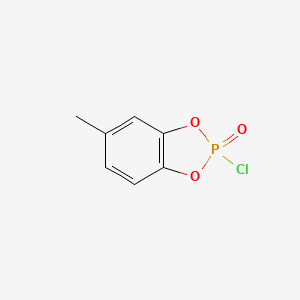
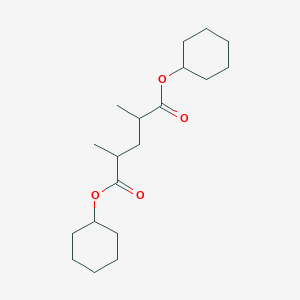
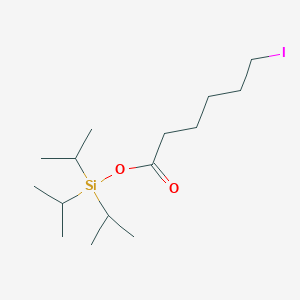
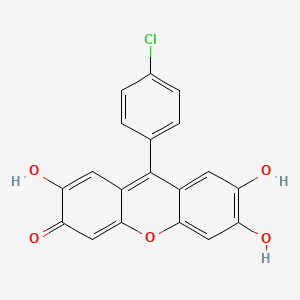
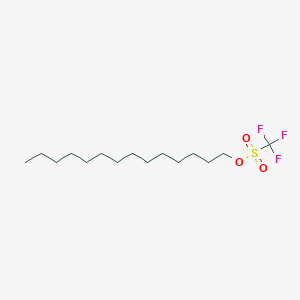
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)

